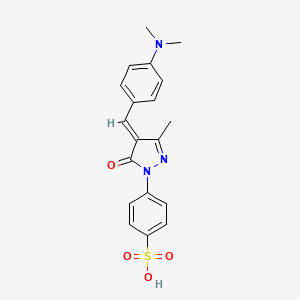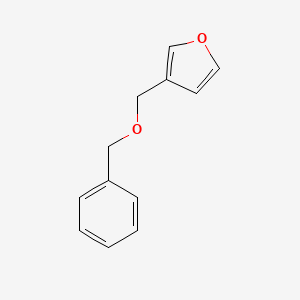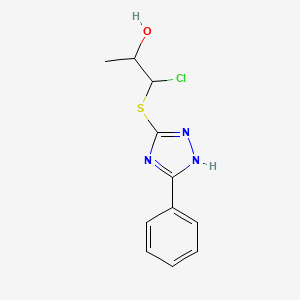
1-Chloro-3-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol is a chemical compound that features a triazole ring, a phenyl group, and a chlorinated propanol moiety
Preparation Methods
The synthesis of 1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.
Chlorination and Propanol Addition: The final step involves the chlorination of the propanol moiety and its subsequent attachment to the triazole ring through a thiol linkage.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s triazole ring is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol: Known for its antifungal properties.
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol: Used in the synthesis of pharmaceuticals.
1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol: Exhibits antibacterial activity.
The uniqueness of 1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other triazole derivatives.
Properties
CAS No. |
134399-14-7 |
|---|---|
Molecular Formula |
C11H12ClN3OS |
Molecular Weight |
269.75 g/mol |
IUPAC Name |
1-chloro-1-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol |
InChI |
InChI=1S/C11H12ClN3OS/c1-7(16)9(12)17-11-13-10(14-15-11)8-5-3-2-4-6-8/h2-7,9,16H,1H3,(H,13,14,15) |
InChI Key |
WFYBHEOTAQYWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(SC1=NNC(=N1)C2=CC=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B12904352.png)
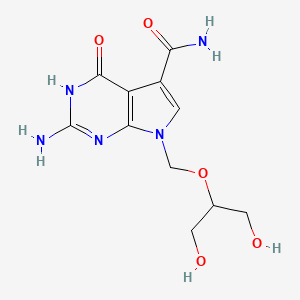
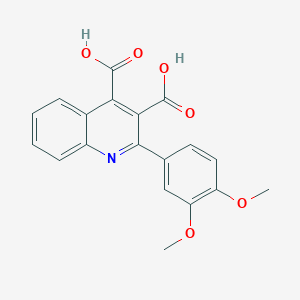
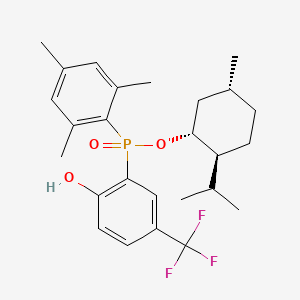
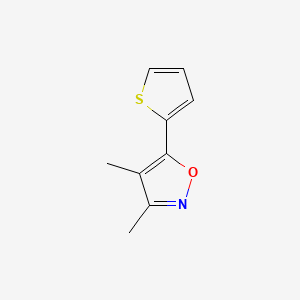
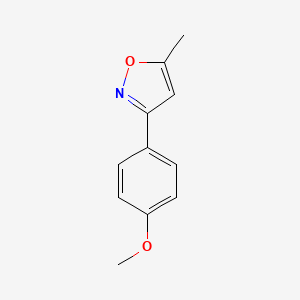
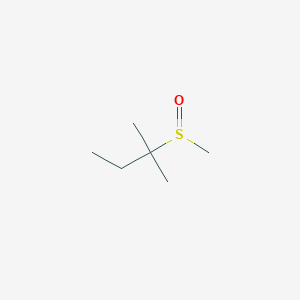
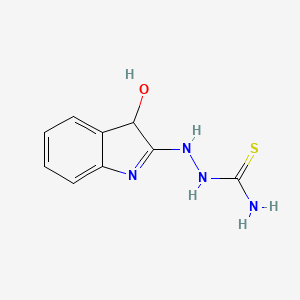
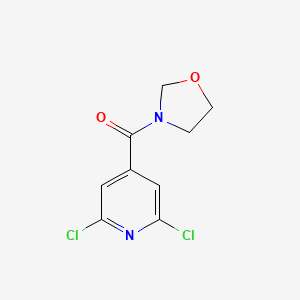

![2H-Cyclohepta[b]furan](/img/structure/B12904395.png)
